4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Description
4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H21BrN2O3S and its molecular weight is 437.35. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
Scientific research applications for compounds with complex structures, such as "4-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-carboxamide," often involve chemical synthesis and drug development. The incorporation of bromo, thiophene, carboxamide, and piperidinyl functional groups suggests potential activity in biological systems, making such compounds candidates for pharmacological study. For instance, compounds with thiophene rings have been synthesized and evaluated for potential carcinogenicity, reflecting the interest in understanding their biological interactions and safety profiles (Ashby et al., 1978).
Targeted Therapeutic Agents
The structural features of this compound hint at its potential as a targeted therapeutic agent, especially in areas such as cancer treatment, where specific molecular interactions are crucial. For example, certain benzamides and acetamides (related to the carboxamide group in the query compound) have been explored for their roles as non-fentanil synthetic opioids, indicating the diverse therapeutic potentials of such compounds (Sharma et al., 2018).
Properties
IUPAC Name |
4-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c20-15-10-17(26-13-15)19(24)21-11-14-6-8-22(9-7-14)18(23)12-25-16-4-2-1-3-5-16/h1-5,10,13-14H,6-9,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVMYKPBRAMQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.